molecular formula C26H28ClN3O5 B229683 (Z)-but-2-enedioic acid;7-chloro-5-phenyl-1-(2-piperidin-1-ylethyl)-3H-1,4-benzodiazepin-2-one CAS No. 1061-20-7

(Z)-but-2-enedioic acid;7-chloro-5-phenyl-1-(2-piperidin-1-ylethyl)-3H-1,4-benzodiazepin-2-one

Cat. No.: B229683
CAS No.: 1061-20-7
M. Wt: 498 g/mol
InChI Key: ORGASLDGMIWPHX-BTJKTKAUSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-but-2-enedioic acid;7-chloro-5-phenyl-1-(2-piperidin-1-ylethyl)-3H-1,4-benzodiazepin-2-one is a chemical compound belonging to the benzodiazepine class. Benzodiazepines are known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other related disorders. This particular compound is characterized by its unique structure, which includes a piperidinoethyl group and a maleate salt form.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-but-2-enedioic acid;7-chloro-5-phenyl-1-(2-piperidin-1-ylethyl)-3H-1,4-benzodiazepin-2-one typically involves the following steps:

    Formation of the Benzodiazepine Core: The initial step involves the formation of the benzodiazepine core through a condensation reaction between an appropriate benzophenone derivative and an amine.

    Introduction of the Piperidinoethyl Group: The piperidinoethyl group is introduced via a nucleophilic substitution reaction, where the benzodiazepine core reacts with a piperidinoethyl halide.

    Formation of the Maleate Salt: The final step involves the formation of the maleate salt by reacting the free base of the compound with maleic acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large-scale reactors are used to carry out the condensation and substitution reactions.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography.

    Salt Formation: The purified free base is then reacted with maleic acid to form the maleate salt, which is subsequently dried and packaged.

Chemical Reactions Analysis

Types of Reactions

(Z)-but-2-enedioic acid;7-chloro-5-phenyl-1-(2-piperidin-1-ylethyl)-3H-1,4-benzodiazepin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form N-oxides.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidinoethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as alkyl halides or amines are employed in substitution reactions.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzodiazepine derivatives.

Scientific Research Applications

(Z)-but-2-enedioic acid;7-chloro-5-phenyl-1-(2-piperidin-1-ylethyl)-3H-1,4-benzodiazepin-2-one has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of other benzodiazepine derivatives.

    Biology: Studied for its interactions with biological receptors and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic effects in treating anxiety, insomnia, and other disorders.

    Industry: Utilized in the development of pharmaceuticals and other chemical products.

Mechanism of Action

The compound exerts its effects by interacting with the gamma-aminobutyric acid (GABA) receptors in the brain. It enhances the inhibitory effects of GABA, leading to a calming effect on the nervous system. The molecular targets include the GABA-A receptor subunits, and the pathways involved are primarily related to neurotransmitter modulation.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.

    Lorazepam: Known for its use in treating anxiety and insomnia.

    Clonazepam: Used for its anticonvulsant and anxiolytic effects.

Uniqueness

(Z)-but-2-enedioic acid;7-chloro-5-phenyl-1-(2-piperidin-1-ylethyl)-3H-1,4-benzodiazepin-2-one is unique due to its specific structural features, such as the piperidinoethyl group and the maleate salt form. These features contribute to its distinct pharmacological profile and potential therapeutic applications.

Properties

CAS No.

1061-20-7

Molecular Formula

C26H28ClN3O5

Molecular Weight

498 g/mol

IUPAC Name

(Z)-but-2-enedioic acid;7-chloro-5-phenyl-1-(2-piperidin-1-ylethyl)-3H-1,4-benzodiazepin-2-one

InChI

InChI=1S/C22H24ClN3O.C4H4O4/c23-18-9-10-20-19(15-18)22(17-7-3-1-4-8-17)24-16-21(27)26(20)14-13-25-11-5-2-6-12-25;5-3(6)1-2-4(7)8/h1,3-4,7-10,15H,2,5-6,11-14,16H2;1-2H,(H,5,6)(H,7,8)/b;2-1-

InChI Key

ORGASLDGMIWPHX-BTJKTKAUSA-N

Isomeric SMILES

C1CCN(CC1)CCN2C(=O)CN=C(C3=C2C=CC(=C3)Cl)C4=CC=CC=C4.C(=C\C(=O)O)\C(=O)O

SMILES

C1CCN(CC1)CCN2C(=O)CN=C(C3=C2C=CC(=C3)Cl)C4=CC=CC=C4.C(=CC(=O)O)C(=O)O

Canonical SMILES

C1CCN(CC1)CCN2C(=O)CN=C(C3=C2C=CC(=C3)Cl)C4=CC=CC=C4.C(=CC(=O)O)C(=O)O

Synonyms

but-2-enedioic acid: 9-chloro-6-phenyl-2-[2-(1-piperidyl)ethyl]-2,5-di azabicyclo[5.4.0]undeca-5,8,10,12-tetraen-3-one

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.